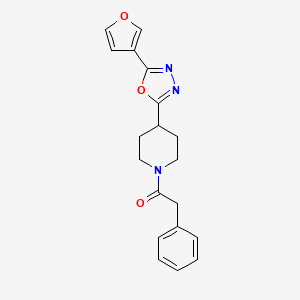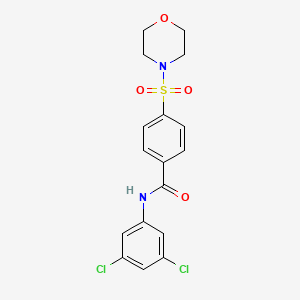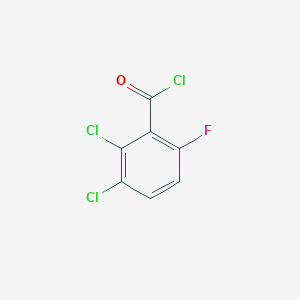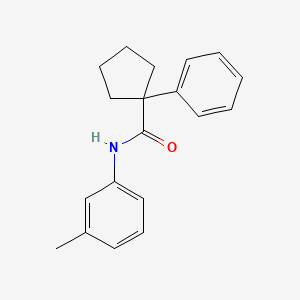![molecular formula C14H9BrFN3O B2650406 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide CAS No. 1808438-26-7](/img/structure/B2650406.png)
3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. This compound belongs to the family of pyridine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide involves the inhibition of specific enzymes. For example, it has been found to inhibit JAK2 by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Similarly, it inhibits FLT3 by binding to its kinase domain, which leads to the inhibition of downstream signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects
3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by inhibiting specific enzymes. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit immunomodulatory effects by regulating the function of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for studying the function of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be taken when handling this compound to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide. One direction is the development of drugs targeting specific enzymes that are inhibited by this compound. Another direction is the study of its potential applications in the treatment of various diseases such as cancer and inflammatory disorders. Additionally, further research is needed to understand the potential toxicity of this compound and to develop safe handling protocols for researchers.
Synthesemethoden
The synthesis of 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide involves the reaction of 2-cyanomethyl-3-bromopyridine with 2-fluorobenzylamine in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit potent inhibitory activity against various enzymes such as JAK2, FLT3, and BTK. This makes it a promising candidate for the development of drugs targeting these enzymes.
Eigenschaften
IUPAC Name |
3-bromo-N-[cyano-(2-fluorophenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O/c15-10-5-3-7-18-13(10)14(20)19-12(8-17)9-4-1-2-6-11(9)16/h1-7,12H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPSXCMDNTHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=C(C=CC=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2650323.png)




![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)
![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)



